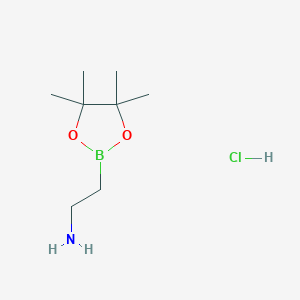

2-Aminoethylboronic acid pinacol ester, HCl

Description

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BNO2.ClH/c1-7(2)8(3,4)12-9(11-7)5-6-10;/h5-6,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUOGXOADKAUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethylboronic acid pinacol ester, hydrochloride typically involves the reaction of 2-aminoethanol with pinacolborane. The process can be summarized as follows:

Reaction of 2-aminoethanol with pinacolborane: This step involves the formation of the boronic ester through a condensation reaction.

Hydrochloride formation: The resulting boronic ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.

Types of Reactions:

Oxidation: 2-Aminoethylboronic acid pinacol ester, hydrochloride can undergo oxidation reactions to form boronic acids or borates.

Substitution: It can participate in substitution reactions where the amino group can be replaced by other functional groups.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide or sodium periodate.

Substitution reagents: Alkyl halides or acyl chlorides.

Coupling reagents: Palladium catalysts and bases such as potassium carbonate.

Major Products:

Oxidation: Boronic acids or borates.

Substitution: Various substituted boronic esters.

Coupling: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Aminoethylboronic acid pinacol ester, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: Employed in the development of boron-based drugs and as a probe for studying enzyme activity.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-aminoethylboronic acid pinacol ester, hydrochloride exerts its effects is primarily through its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property makes it useful in enzyme inhibition studies and as a ligand in various catalytic processes. The molecular targets often include enzymes with active sites that can interact with the boronic acid moiety.

Comparison with Similar Compounds

Solubility and Stability

- Target Compound : The HCl salt enhances water solubility compared to the free base. Pinacol esters generally exhibit superior solubility in chloroform, acetone, and ethers versus parent boronic acids .

- Azaesters (e.g., 6-Methoxyindole-2-boronic Acid Pinacol Ester) : Improved solubility in organic solvents (e.g., THF, DCM) due to hydrophobic indole and methoxy groups .

- Boronic Acids (e.g., 3-Amino-4-methylphenylboronic Acid): Low solubility in hydrocarbons but better in ketones. Hydrolysis of pinacol esters to boronic acids requires strong acids (e.g., 5M HCl) or oxidants (NaIO4) .

Key Insight: The HCl salt form of the target compound bridges polar and nonpolar solvent compatibility, whereas azaesters prioritize lipophilicity for membrane penetration.

Reactivity in Cross-Coupling Reactions

- Target Compound : Effective in Suzuki-Miyaura couplings, as demonstrated in the synthesis of NSD2-PWWP1 inhibitors (e.g., compounds 15–16 after HCl deprotection) .

- 2-Formylbenzeneboronic Acid Derivatives : Exhibit inhibitory activity against PBP1b (IC50 ~1 mM), but their pinacol ester analogs (e.g., compound 32) are inactive, highlighting the necessity of free boronic acid for biological activity .

- Chloro-Substituted Analogs (e.g., 4-Chloro-2-boronic Acid Pinacol Ester) : Lower reactivity in couplings due to electron-withdrawing effects, requiring elevated temperatures (110°C) .

Key Insight: The aminoethyl group in the target compound balances electronic effects, enabling efficient coupling without extreme conditions.

Tabulated Comparison of Key Properties

| Compound | Solubility (Organic Solvents) | Reactivity in Coupling | Biological Activity | Synthetic Yield (%) |

|---|---|---|---|---|

| 2-Aminoethylboronic Acid Pinacol Ester, HCl | High (Polar solvents) | Moderate-High | Prodrug-dependent | 6–66 |

| 2-Aminophenylboronic Acid Pinacol Ester | Moderate | High | Fluorescent probes | 87 |

| 6-Methoxyindole-2-boronic Acid Pinacol Ester | High (DCM, THF) | Low-Moderate | None reported | N/A |

| 4-Chloro-2-boronic Acid Pinacol Ester | Moderate | Low | None reported | ~79 (Analog 69) |

Biological Activity

2-Aminoethylboronic acid pinacol ester, hydrochloride (also referred to as 2-Aminoethylboronic acid pinacol ester, HCl) is a boronic acid derivative recognized for its significant role in organic synthesis and its potential applications in biological systems. This compound features a unique structure that allows it to engage in various biochemical pathways, making it a valuable tool in both research and therapeutic contexts.

- Molecular Formula : CHBClNO

- Molecular Weight : 194.51 g/mol

- Functional Groups : Amino group, boronic ester

The compound is known for its stability under specific conditions and can undergo various chemical reactions, including oxidation, substitution, and coupling reactions. Its structure allows it to participate effectively in the Suzuki-Miyaura coupling reaction, which is pivotal in forming carbon-carbon bonds.

Biochemical Pathways

2-Aminoethylboronic acid pinacol ester, HCl interacts with biological systems primarily through its boronic acid moiety. Boronic acids are known to bind selectively to diols and other Lewis bases, influencing the activity of enzymes and proteins. This property is particularly useful in the development of enzyme inhibitors and drug candidates.

- Enzyme Inhibition : The compound can act as an inhibitor for certain proteases by forming reversible covalent bonds with the active site serine or cysteine residues.

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which have applications in pharmaceuticals and materials science.

Pharmacokinetics

The pharmacokinetic profile of 2-aminoethylboronic acid pinacol ester, HCl has not been extensively documented. However, general characteristics of boronic acids suggest that:

- They may exhibit moderate solubility in aqueous environments.

- Their metabolic pathways could involve conjugation with glucuronic acid or sulfation.

Research Applications

- Organic Synthesis : Utilized as a building block for synthesizing complex organic molecules.

- Drug Development : Investigated for potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron compounds to enhance radiation effects on tumors.

- Enzyme Probes : Employed as probes to study enzyme activity due to their ability to interact with specific functional groups on enzymes.

Case Studies

A notable study explored the use of boronic acids in developing enzyme inhibitors targeting specific pathways in cancer cells. The research highlighted how modifying the structure of boronic acids can enhance their selectivity and potency against target enzymes.

Comparison with Similar Compounds

| Compound Name | Structure Type | Primary Application |

|---|---|---|

| Phenylboronic Acid | Aryl Boronic Acid | Commonly used in Suzuki-Miyaura coupling |

| Methylboronic Acid | Aliphatic Boronic Acid | Basic research and small-scale synthesis |

| Vinylboronic Acid | Vinyl Boronic Acid | Polymer chemistry applications |

2-Aminoethylboronic acid pinacol ester, HCl stands out due to its aminoethyl group, which provides additional reactivity compared to simpler boronic acids. This feature enhances its utility in synthesizing complex molecules and interacting with biological systems.

Q & A

Q. How does the reactivity of 2-aminoethylboronic acid pinacol ester compare to phenylboronic acid derivatives in aqueous media?

- Methodological Answer : The amino group increases water solubility and pH-dependent reactivity. At physiological pH, the protonated amine enhances binding to diols (e.g., saccharides), making it useful in glucose-sensing applications. In contrast, phenylboronic esters require higher pH for activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.